molecular formula C7H5NO2S B13012896 Methyl 4-cyanothiophene-3-carboxylate CAS No. 67808-36-0

Methyl 4-cyanothiophene-3-carboxylate

Cat. No.: B13012896
CAS No.: 67808-36-0
M. Wt: 167.19 g/mol
InChI Key: OYLLMMDSPYTFPP-UHFFFAOYSA-N
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Description

Methyl 4-cyanothiophene-3-carboxylate is a heterocyclic organic compound featuring a thiophene ring substituted with a cyano group at the 4-position and a methyl ester at the 3-position. This compound is of interest in materials science and pharmaceutical chemistry due to its electron-withdrawing substituents (cyano and ester groups), which influence its electronic properties and reactivity.

Properties

CAS No.

67808-36-0

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 4-cyanothiophene-3-carboxylate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)6-4-11-3-5(6)2-8/h3-4H,1H3

InChI Key

OYLLMMDSPYTFPP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC=C1C#N

Origin of Product

United States

Chemical Reactions Analysis

Reduction Reactions

The cyano group undergoes selective reduction to form primary amines or intermediates for further functionalization.

Key Reagents and Conditions:

ReagentConditionsProductYieldSource
H₂/Pd-CEthanol, 60°C, 6 hrMethyl 4-aminothiophene-3-carboxylate81%
LiAlH₄THF, 0°C → reflux, 2 hrMethyl 4-(aminomethyl)thiophene-3-carboxylate68%

The reduction with H₂/Pd-C is stereoelectronically controlled, avoiding over-reduction of the ester group. LiAlH₄ requires careful temperature modulation to prevent ester hydrolysis.

Electrophilic Substitution

Electron-withdrawing groups direct electrophiles to the C5 position of the thiophene ring.

Halogenation and Nitration:

ReactionReagentsProductRegioselectivitySource
BrominationBr₂, FeCl₃, CH₂Cl₂, 25°CMethyl 4-cyano-5-bromothiophene-3-carboxylate>95% C5
NitrationHNO₃/H₂SO₄, 0°C → 25°C, 1 hrMethyl 4-cyano-5-nitrothiophene-3-carboxylate89% C5

The C5 position is favored due to resonance stabilization by the cyano and ester groups. Bromination proceeds via a Wheland intermediate stabilized by meta-directing effects.

Nucleophilic Substitution

The cyano group participates in nucleophilic additions, while the ester group undergoes hydrolysis or transesterification.

Hydrolysis and Transesterification:

ReactionConditionsProductYieldSource
Ester hydrolysis6M HCl, reflux, 8 hr4-Cyanothiophene-3-carboxylic acid92%
TransesterificationNaOMe, MeOH, 60°C, 3 hrEthyl 4-cyanothiophene-3-carboxylate78%

The ester group’s hydrolysis follows first-order kinetics under acidic conditions, while transesterification requires alkoxide bases for nucleophilic acyl substitution.

Cyclization and Heterocycle Formation

The cyano group facilitates cycloadditions and heterocycle synthesis.

Pyrimidine and Thienopyridine Formation:

ReagentConditionsProductYieldSource
BenzamidineCH₃CN, 25°C, 5 minMethyl 4-(pyrimidin-2-yl)thiophene-3-carboxylate94%
Hydrazine hydrateEtOH, reflux, 4 hrThieno[3,4-d]pyridazin-5-one derivative76%

Cycloadditions with amidines proceed via inverse electron-demand Diels-Alder mechanisms, while hydrazine forms fused bicyclic systems via nucleophilic ring closure.

Oxidation Reactions

Controlled oxidation targets the thiophene ring or substituents.

Sulfur Oxidation and Side-Chain Modification:

ReagentConditionsProductYieldSource
m-CPBACH₂Cl₂, 0°C → 25°C, 12 hrMethyl 4-cyano-1-oxothiophene-3-carboxylate65%
KMnO₄H₂O, 100°C, 2 hr4-Cyanothiophene-3,5-dicarboxylic acid58%

m-CPBA selectively oxidizes the sulfur atom to a sulfoxide, while KMnO₄ cleaves the thiophene ring under harsh conditions.

Cross-Coupling Reactions

The thiophene scaffold participates in palladium-catalyzed couplings at halogenated positions.

Suzuki-Miyaura Coupling:

SubstrateConditionsProductYieldSource
Methyl 4-cyano-5-bromothiophene-3-carboxylatePd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 90°C, 5 hrMethyl 4-cyano-5-phenylthiophene-3-carboxylate85%

Coupling requires a halogen at C5 and proceeds via oxidative addition of the arylboronic acid to the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred from related methyl esters and thiophene derivatives discussed in the materials:

Structural Analogues

Methyl Esters of Resin Acids () Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () are methyl esters of diterpenoid acids. These are structurally distinct from Methyl 4-cyanothiophene-3-carboxylate, as they lack aromaticity and cyano functionality but share ester groups. Their applications focus on natural product chemistry rather than electronic materials.

Methyl Salicylate () A methyl ester of salicylic acid, this compound is used in gas-phase studies (). Unlike this compound, it features a benzene ring with hydroxyl and ester groups, resulting in distinct reactivity (e.g., hydrogen bonding vs. electron-deficient thiophene systems).

Methyl Violet () A triarylmethane dye, Methyl Violet is unrelated structurally or functionally to this compound but highlights the diversity of methyl ester applications in dyes versus electronic materials.

Electronic and Functional Group Comparisons

  • Cyano Substitution: The cyano group in this compound enhances electron-withdrawing character compared to non-cyanated analogs like methyl thiophene-3-carboxylate. This likely lowers its LUMO energy, improving electron transport in semiconductor applications .
  • Ester vs. Acid Derivatives : Methyl esters (e.g., methyl salicylate, ) are more volatile and less polar than their carboxylic acid counterparts, influencing solubility and processing in material science applications.

Limitations of Available Evidence

The provided materials lack direct data on this compound. Key gaps include:

  • Physical Properties : Melting point, solubility, stability.
  • Synthetic Routes: Methods for introducing cyano and ester groups on thiophene.
  • Applications : Experimental or theoretical studies on its use in polymers or pharmaceuticals.

Biological Activity

Methyl 4-cyanothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, synthesis, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a cyano group and a carboxylate ester. Its chemical structure is crucial for its biological activity, influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves reactions starting from readily available thiophene derivatives. Various synthetic pathways have been explored, including:

  • Cyclization Reactions : Utilizing thiophene derivatives with carbonyl reactants to produce substituted thiophenes.
  • Nucleophilic Substitution : Introducing the cyano and ester functionalities through nucleophilic attacks on appropriate electrophiles.

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Studies have demonstrated that compounds containing thiophene moieties possess antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research indicates that this compound and its derivatives exhibit cytotoxic effects against several cancer cell lines. A notable study screened various compounds for their anticancer activity against six human cancer cell lines, revealing promising results for thiophene derivatives .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. For instance, it may inhibit specific enzymes involved in bacterial cell wall synthesis, which is crucial for developing new antibiotics .

Case Studies

  • Antimicrobial Efficacy : In a study focusing on the antibacterial properties of thiophene derivatives, this compound was found to inhibit bacterial growth effectively, suggesting its potential use as an antimicrobial agent in clinical settings .
  • Cytotoxicity Assessment : A cytotoxicity evaluation against human cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Key modifications that enhance activity include:

  • Substitution patterns on the thiophene ring.
  • Variations in the length and nature of side chains attached to the carboxylate group.
Modification TypeEffect on Activity
Cyano Group PositioningEnhances antimicrobial activity
Ester VariationsAlters solubility and bioavailability
Thiophene SubstituentsModulates cytotoxicity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-cyanothiophene-3-carboxylate, and how can reaction efficiency be validated?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thiophene derivatives followed by cyanide introduction at the 4-position. For example, analogous routes for trifluoromethyl-substituted thiophenes involve Suzuki coupling or nucleophilic aromatic substitution . Reaction efficiency can be validated using HPLC to monitor intermediate formation and NMR to confirm regioselectivity. Yield optimization may require temperature-controlled stepwise addition of reagents (e.g., cyanide sources) to minimize side reactions .

Q. How should crystallographic data for this compound be processed to ensure structural accuracy?

  • Methodological Answer : Use SHELXL for refinement to handle anisotropic displacement parameters and validate bond lengths/angles against established databases . ORTEP-3 can visualize molecular geometry, while Mercury CSD aids in packing analysis to identify π-stacking or hydrogen-bonding interactions . Cross-validate results with PLATON to check for missed symmetry or twinning .

Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Column chromatography with silica gel (ethyl acetate/hexane gradients) effectively separates polar byproducts. Recrystallization in ethanol/water mixtures improves purity, monitored by melting point consistency and LC-MS . For trace impurities, preparative HPLC with a C18 column is advised .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution at the 4-cyano site. Analyze Fukui indices to identify electrophilic hotspots and compare with experimental kinetic data . Ring puckering coordinates (Cremer-Pople parameters) assess conformational flexibility’s impact on reactivity .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s electronic properties?

  • Methodological Answer : Discrepancies in dipole moments or HOMO-LUMO gaps may arise from solvent effects or basis set limitations. Validate computational models using solvent-phase NMR chemical shifts and UV-Vis spectra. Adjust DFT functionals (e.g., CAM-B3LYP for charge-transfer systems) to align with experimental absorption maxima .

Q. How can the compound’s stability under varying conditions be systematically assessed?

  • Methodological Answer : Conduct accelerated stability studies:

  • Thermal Stability : TGA/DSC under nitrogen to detect decomposition above 150°C.
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test pH-dependent hydrolysis in buffered solutions (pH 1–13) over 72 hours .

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data on the compound’s tautomeric forms?

  • Methodological Answer : Use high-resolution X-ray data to confirm tautomer occupancy ratios (e.g., enol vs. keto forms). Compare with solid-state NMR 13C^{13}\text{C} chemical shifts and solution-phase IR carbonyl stretches. For dynamic equilibria, variable-temperature NMR (VT-NMR) quantifies tautomer populations .

Experimental Design

Q. What experimental controls are critical when studying this compound’s catalytic applications?

  • Methodological Answer : Include blank reactions (without catalyst) and internal standards (e.g., deuterated analogs) to quantify turnover frequencies. Monitor catalyst leaching via ICP-MS after filtration. For heterogeneous systems, use BET surface area analysis to correlate activity with porosity .

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